

Commercial Sourcing and Technical Profile of 7-Bromo-2-methylbenzo[d]oxazole

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Compound of Interest

Compound Name: 7-Bromo-2-methylbenzo[d]oxazole

Cat. No.: B582238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for the heterocyclic building block, **7-Bromo-2-methylbenzo[d]oxazole**. This valuable compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides a representative synthetic protocol.

Physicochemical and Safety Data

7-Bromo-2-methylbenzo[d]oxazole is a halogenated heterocyclic compound with the molecular formula C_8H_6BrNO . Its structure incorporates a benzoxazole core, a privileged scaffold in medicinal chemistry. The presence of a bromine atom and a methyl group at specific positions offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.

Property	Value	Source
CAS Number	1239489-82-7	[1] [2] [3]
Molecular Formula	C ₈ H ₆ BrNO	[1] [2] [3]
Molecular Weight	212.04 g/mol	[2] [3]
Appearance	Light yellow to brown solid	[3]
Purity	≥95% - 98%	[1] [2]
Boiling Point (Predicted)	264.8±13.0 °C	[3]
Density (Predicted)	1.606±0.06 g/cm ³	[3]
Storage Temperature	Room Temperature, Sealed in dry conditions	[3]

Safety Information:

Hazard Category	Description	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	GHS07	Warning	H302: Harmful if swallowed

Commercial Suppliers

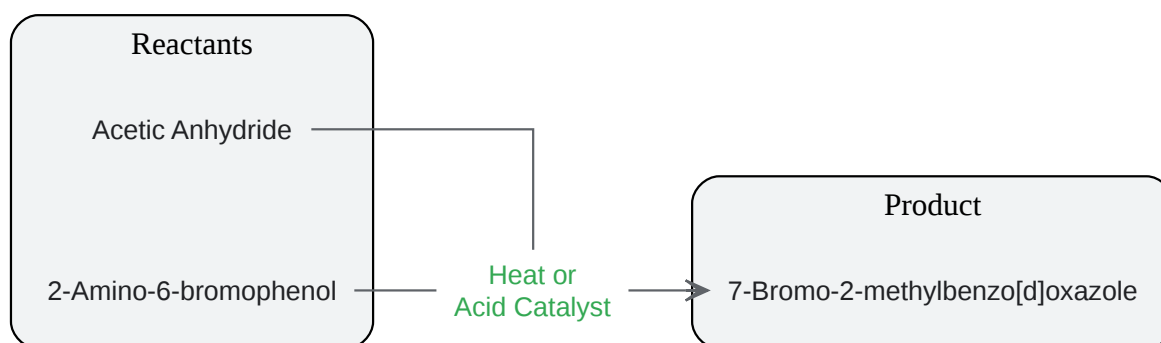
A number of chemical suppliers offer **7-Bromo-2-methylbenzo[d]oxazole**, typically on a research scale. The table below lists several vendors, though availability and stock levels should be confirmed directly with the supplier.

Supplier	Website	Purity
Sigma-Aldrich	--INVALID-LINK--	97%
CymitQuimica	--INVALID-LINK--	98%
Capot Chemical	--INVALID-LINK--	≥95%
CookeChem	--INVALID-LINK--	97%
American Elements	--INVALID-LINK--	Not specified
Parchem	--INVALID-LINK--	Not specified
Pharmaceutical Intermediates	--INVALID-LINK--	Not specified
abcr Gute Chemie	--INVALID-LINK--	95%

Representative Synthetic Protocol

The synthesis of 2-substituted benzoxazoles is a well-established transformation in organic chemistry. A common and effective method involves the condensation and subsequent cyclization of an appropriately substituted o-aminophenol with a carboxylic acid derivative or aldehyde. For the synthesis of **7-Bromo-2-methylbenzo[d]oxazole**, a plausible route involves the reaction of 2-amino-6-bromophenol with acetic anhydride or a related acetylating agent.

Reaction Scheme:



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Caption: Synthesis of **7-Bromo-2-methylbenzo[d]oxazole**.

Experimental Procedure:

- Materials:
 - 2-Amino-6-bromophenol (1.0 equivalent)
 - Acetic anhydride (1.5 equivalents)
 - Polyphosphoric acid (PPA) or another suitable acid catalyst (catalytic amount)
 - Toluene or other high-boiling point solvent
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate
 - Ethyl acetate
 - Hexane
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromophenol and the solvent.
 - Add acetic anhydride to the mixture.
 - If using a catalyst, add it to the reaction mixture.
 - Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
 - Upon completion of the reaction, cool the mixture to room temperature.

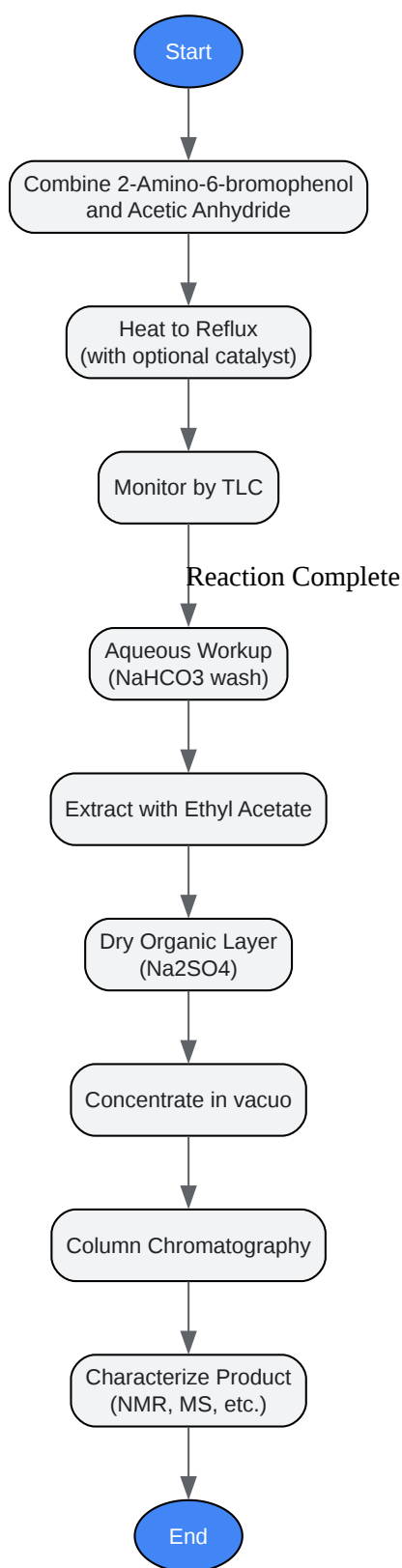
- Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **7-Bromo-2-methylbenzo[d]oxazole**.

Applications in Research and Development

Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They are known to exhibit antimicrobial, antiviral, and anticancer properties. The **7-bromo-2-methylbenzo[d]oxazole** scaffold can be further functionalized, for example, through cross-coupling reactions at the bromine position, to generate libraries of novel compounds for drug discovery programs. The methyl group at the 2-position can also influence the steric and electronic properties of the molecule, affecting its binding to biological targets.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of **7-Bromo-2-methylbenzo[d]oxazole**.



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Caption: Synthetic and purification workflow.

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References

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